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Compound Name: RU-302

Cat. No.: B10829960 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and

preclinical validation of RU-302, a novel small-molecule inhibitor of the TAM (TYRO3, AXL,

MERTK) family of receptor tyrosine kinases. The document details the compound's unique

mechanism of action, the experimental methodologies used for its characterization, and a

summary of its in vitro and in vivo efficacy.

Executive Summary
RU-302 is a low-molecular-weight, pan-TAM inhibitor identified through a rational, computer-

aided drug design strategy.[1] Unlike traditional tyrosine kinase inhibitors that target the

intracellular kinase domain, RU-302 employs a novel mechanism by targeting the extracellular

domain of TAM receptors.[1][2] It physically blocks the interaction between the growth arrest-

specific factor 6 (Gas6) ligand and the immunoglobulin-like (Ig1) domains of the receptors,

thereby preventing receptor activation and downstream signaling.[2][3] Preclinical studies have

demonstrated that RU-302 exhibits low-micromolar efficacy in inhibiting TAM activation,

suppressing cancer cell motility, and reducing tumor growth in xenograft models, establishing it

as a promising candidate for anti-cancer therapeutics.[1][3]

Discovery and Identification Workflow
The discovery of RU-302 was a multi-stage process that began with computational analysis

and concluded with in vitro screening. The primary goal was to identify small molecules
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capable of disrupting the protein-protein interface between the TAM receptor AXL and its

primary ligand, Gas6.[1]

Experimental Protocol: Target Identification and Screening

Computational Modeling: The crystal structure of the AXL extracellular domain complexed

with Gas6 was analyzed to identify putative druggable sites. A key site, designated S1, was

identified, characterized by strong electrostatic interactions between Glu59 of AXL and

Arg310/Lys312 of Gas6.[1]

Virtual Screening: A library of small molecules was computationally docked into the S1

pocket to identify compounds with high predicted binding affinity.

Chimeric Receptor Assay: Lead candidates from the virtual screen were validated using a

TAM-IFNγR1 chimeric assay system. In this system, the extracellular domain of a TAM

receptor is fused to the transmembrane and intracellular domains of the interferon-gamma

receptor 1 (IFNγR1).

Activation Readout: Activation of the chimeric receptor by Gas6 leads to the phosphorylation

of STAT1 (pSTAT1), which serves as a quantitative readout. The ability of test compounds to

inhibit Gas6-induced pSTAT1 was measured to determine inhibitory activity.[1]

Lead Identification: Through this screening cascade, RU-301 and RU-302 were identified as

the most potent lead compounds that effectively blocked Gas6-inducible receptor activation.

[1][4]
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Caption: Discovery workflow for RU-302.
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Mechanism of Action
TAM receptors are activated when Gas6 binds to their extracellular Ig-like domains, inducing

receptor dimerization and autophosphorylation of the intracellular kinase domain.[2] This

initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and

migration, including the PI3K/Akt and MEK/ERK pathways.[2][5]

RU-302 functions as a non-competitive inhibitor by binding to the Ig1 domain of the TAM

receptors, physically preventing the docking of the Gas6 ligand.[1][2] This blockade of the

ligand-receptor interface is a novel inhibitory strategy that confers high specificity and avoids

the off-target effects often associated with ATP-competitive kinase inhibitors.[2]
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Caption: RU-302 blocks the Gas6-TAM receptor interaction.

By preventing this initial activation step, RU-302 effectively shuts down all subsequent

downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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